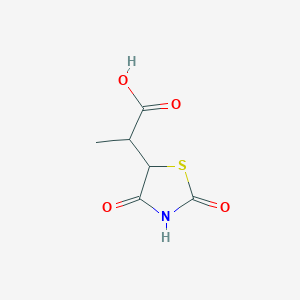

2-(2,4-Dioxo-1,3-thiazolidin-5-yl)propanoic acid

Description

Properties

IUPAC Name |

2-(2,4-dioxo-1,3-thiazolidin-5-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO4S/c1-2(5(9)10)3-4(8)7-6(11)12-3/h2-3H,1H3,(H,9,10)(H,7,8,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWHFVHRLIRLOLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)NC(=O)S1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dioxo-1,3-thiazolidin-5-yl)propanoic acid typically involves the reaction of thiazolidine-2,4-dione with an appropriate acylating agent. One common method is the reaction of thiazolidine-2,4-dione with propanoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dioxo-1,3-thiazolidin-5-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction of the compound can lead to the formation of thiazolidine derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can undergo nucleophilic substitution reactions, where the thiazolidine ring is substituted with various functional groups.

Common Reagents and Conditions

Oxidation: H2O2, m-CPBA

Reduction: LiAlH4, NaBH4

Substitution: Various nucleophiles such as amines, alcohols, and thiols

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Thiazolidine derivatives

Substitution: Functionalized thiazolidine compounds

Scientific Research Applications

2-(2,4-Dioxo-1,3-thiazolidin-5-yl)propanoic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,4-Dioxo-1,3-thiazolidin-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of certain oxidoreductases, thereby reducing oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

- 2-(2,4-Dioxo-1,3-thiazolidin-5-yl)acetic acid

- 2-(2,4-Dioxo-1,3-thiazolidin-5-yl)butanoic acid

- 2-(2,4-Dioxo-1,3-thiazolidin-5-yl)pentanoic acid

Uniqueness

2-(2,4-Dioxo-1,3-thiazolidin-5-yl)propanoic acid is unique due to its specific propanoic acid moiety, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and biological activity, making it a valuable compound for various applications .

Biological Activity

2-(2,4-Dioxo-1,3-thiazolidin-5-yl)propanoic acid, a heterocyclic compound featuring a thiazolidine ring, has garnered attention for its potential biological activities. With a molecular formula of C6H7NO4S and a molecular weight of 189.19 g/mol, this compound is being investigated for various therapeutic applications, including anti-inflammatory and antimicrobial properties.

Chemical Structure and Properties

The compound's structure is characterized by a thiazolidine ring fused with a propanoic acid moiety. This unique structure contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and biochemical pathways. It has been shown to inhibit certain oxidoreductases, which may lead to reduced oxidative stress and inflammation . The compound's interaction with cellular targets can induce apoptosis in cancer cells, making it a candidate for anticancer therapies .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The following table summarizes the minimum inhibitory concentrations (MIC) of this compound against selected pathogens:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 625 - 1250 |

| Escherichia coli | 500 - 1000 |

| Pseudomonas aeruginosa | 250 - 500 |

| Bacillus cereus | 8 - 16 |

| Enterococcus faecalis | 1000 - 2000 |

These results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria such as Bacillus cereus .

Anticancer Activity

In vitro studies have demonstrated that derivatives of thiazolidin compounds can induce apoptosis in cancer cell lines such as HeLa and MCF-7. For instance, one study reported that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like irinotecan, indicating promising anticancer properties .

Study on Antiproliferative Effects

A study evaluated the antiproliferative effects of synthesized thiazolidin derivatives on human cancer cell lines. The results indicated that compounds similar to this compound showed high efficacy against A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) cells. The most active derivative demonstrated an IC50 value significantly lower than that of conventional drugs .

Cytotoxicity Assessment

In assessing cytotoxicity against normal human fibroblast cells (MRC-5), it was found that while some derivatives exhibited notable inhibition of cell proliferation at higher concentrations (1 × 10^-5 M), they maintained acceptable safety profiles at lower concentrations (1 × 10^-7 M) .

Q & A

Q. What are the standard synthetic routes for 2-(2,4-Dioxo-1,3-thiazolidin-5-yl)propanoic acid, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with condensation of a thiazolidin-2,4-dione precursor with a propanoic acid derivative. Key steps include cyclization under acidic or basic conditions (e.g., using HCl or NaOH) and temperature control (60–80°C) to stabilize intermediates. Solvents like ethanol or dichloromethane are often employed, with purification via recrystallization or chromatography . Optimization focuses on adjusting pH, solvent polarity, and catalyst selection (e.g., palladium on carbon) to enhance yield (>70%) and purity (>95%) .

Q. How is the compound characterized for structural confirmation and purity?

Structural confirmation relies on Nuclear Magnetic Resonance (NMR) (¹H/¹³C) to identify proton environments (e.g., thiazolidinone ring protons at δ 3.5–4.5 ppm) and carbonyl groups (δ 170–180 ppm). Infrared Spectroscopy (IR) confirms functional groups (C=O stretches at ~1700 cm⁻¹, S=O at ~1250 cm⁻¹). High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) ensures purity (>98%), while Elemental Analysis validates stoichiometry .

Q. What preliminary biological activities have been reported for this compound?

Studies highlight its role as a bioactive scaffold with potential antimicrobial (MIC = 8–32 µg/mL against S. aureus) and anti-inflammatory activity (IC₅₀ = 10 µM in COX-2 inhibition assays). Its mechanism may involve interaction with enzymes like tyrosine kinases or transcription factors (e.g., NF-κB) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, serum concentration). Robust protocols include:

- Dose-response standardization (e.g., 0.1–100 µM range).

- Orthogonal assays (e.g., enzymatic inhibition + cell viability).

- Structural analogs to isolate pharmacophores (e.g., modifying the propanoic acid moiety). Cross-referencing with computational docking (e.g., AutoDock Vina) clarifies binding affinities to targets like PPAR-γ .

Q. What strategies improve synthesis scalability without compromising purity?

Continuous flow reactors reduce batch variability by maintaining precise temperature/pH control. Green chemistry approaches , such as aqueous-phase reactions or microwave-assisted synthesis, enhance efficiency (reaction time reduced by 50%). Post-synthesis, automated flash chromatography with gradient elution (hexane/ethyl acetate) achieves >99% purity at gram scale .

Q. How do computational methods predict structure-activity relationships (SAR) for derivatives?

Quantum mechanical calculations (DFT at B3LYP/6-31G* level) model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular dynamics simulations (AMBER) assess stability in biological membranes. QSAR models using descriptors like logP and polar surface area correlate with bioavailability (R² > 0.85) .

Data Contradiction Analysis

Q. Why do some studies report divergent enzymatic inhibition profiles for this compound?

Variability in enzyme isoforms (e.g., COX-1 vs. COX-2) and assay buffers (e.g., Tris vs. phosphate) alters ionization states. For example, protonation of the thiazolidinone sulfur at pH < 7 reduces electrophilicity, diminishing activity. Meta-analysis using Consensus Activity Maps (ChemAxon) reconciles discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.